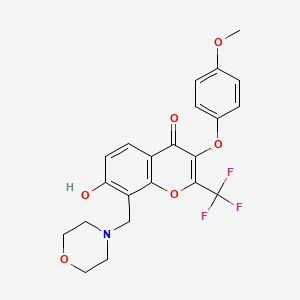

7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one (hereafter referred to as the target compound) is a synthetic chromen-4-one derivative with a molecular formula of C22H24N2O4 (HR-MS: [M+H]+ = 381.1814) . It features a trifluoromethyl group at position 2, a 4-methoxyphenoxy substituent at position 3, and a morpholinomethyl group at position 7. The compound was synthesized via a Mannich reaction, yielding 28% as a white solid with a melting point of 235–237°C . Its structure was confirmed by $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and HR-MS, with key spectral signals including δ 8.31 (s, 1H, aromatic proton) and δ 3.59 (m, 6H, morpholine protons) .

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO6/c1-29-13-2-4-14(5-3-13)31-20-18(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)19(15)32-21(20)22(23,24)25/h2-7,27H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZPPYIFSVHUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of various functional groups. Common synthetic routes include:

Formation of the Chromen-4-one Core: This step involves the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group at position 7 can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Attachment of the Methoxyphenoxy Group: This step involves the etherification of the chromen-4-one core with 4-methoxyphenol under suitable conditions.

Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via nucleophilic substitution reactions using morpholine and formaldehyde.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chromen-4-one core can be reduced to the corresponding chromanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The morpholinomethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Chromanols.

Substitution Products: Amino or thiol derivatives.

Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H20F3NO6

- Molecular Weight : 451.39 g/mol

- CAS Number : 302952-71-2

The unique structure of this compound, characterized by the presence of functional groups such as hydroxy, methoxyphenoxy, morpholinomethyl, and trifluoromethyl, contributes to its diverse biological activities.

Chemistry

This compound serves as a significant building block in organic synthesis. Its unique structure allows for:

- Synthesis of more complex molecules.

- Use as a reagent in various organic reactions.

Biology

Research has focused on the biological activities of this compound due to its potential therapeutic effects:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation markers.

- Anticancer Potential : Studies show it may induce apoptosis in cancer cells by interacting with specific molecular pathways.

Medicine

The compound is under investigation for therapeutic applications in treating:

- Cancer

- Infections

- Inflammatory conditions

Industry

In industrial applications, this compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties.

Recent studies have highlighted the antifungal properties of this compound. A notable case study evaluated its efficacy against various fungal strains:

| Compound | Target Fungi | EC50 (µg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Botrytis cinerea | 5.75 | 90.1 |

| Osthole | Botrytis cinerea | 33.20 | 83.6 |

| Azoxystrobin | Botrytis cinerea | 64.95 | 46.5 |

The results indicate that the compound exhibits promising antifungal effects with an effective concentration significantly lower than standard antifungal agents, suggesting its potential as a novel antifungal agent .

Similar Compounds

-

7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

- Lacks the morpholinomethyl group; may affect biological activity.

-

7-Hydroxy-3-(4-methoxyphenoxy)-8-(methyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Contains a methyl group instead of morpholinomethyl; likely different biological activities.

-

7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-4H-chromen-4-one

- Lacks the trifluoromethyl group; may influence reactivity and effects.

Uniqueness

The combination of trifluoromethyl and morpholinomethyl groups in this compound enhances its reactivity and biological activity compared to similar compounds, making it a valuable candidate for further scientific exploration .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.

Modulate Receptors: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating specific apoptotic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Trifluoromethyl Group : The trifluoromethyl group at position 2 is a common feature in compounds like the target, 8c, and Ev2. This group enhances metabolic stability and lipophilicity, critical for pharmacokinetics .

Morpholinomethyl vs. Morpholine’s polar nature may improve solubility compared to dimethylamine .

Yield and Synthetic Feasibility: The target compound’s lower yield (28%) compared to 8c (85%) suggests synthetic challenges in introducing the morpholinomethyl group .

Spectral and Crystallographic Comparisons

- NMR Profiles : The target compound’s $^{1}\text{H}$ NMR (δ 3.59, morpholine protons) differs from 8c’s δ 7.38 (d, J = 8.7 Hz, aromatic protons) due to substituent variations .

- Crystallography : While the target compound lacks reported crystal data, analogs like 8c and 6c were analyzed using SHELX software, emphasizing planar chromen rings and π-π stacking interactions .

Biological Activity

7-hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 302952-71-2, is a synthetic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential applications.

- Molecular Formula : C22H20F3NO6

- Molecular Weight : 451.39 g/mol

- CAS Number : 302952-71-2

Antifungal Activity

Recent studies have highlighted the antifungal properties of coumarin derivatives, including the target compound. In vitro assays have demonstrated significant antifungal activity against various fungal strains.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of several coumarin derivatives, including this compound. The results indicated that this compound exhibited promising antifungal effects against:

- Botrytis cinerea

- Alternaria solani

- Rhizoctonia solani

The compound was found to have an effective concentration (EC50) significantly lower than that of standard antifungal agents such as Osthole and Azoxystrobin, indicating its potential as a novel antifungal agent .

| Compound | Target Fungi | EC50 (µg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | B. cinerea | 5.75 | 90.1 |

| Osthole | B. cinerea | 33.20 | 83.6 |

| Azoxystrobin | B. cinerea | 64.95 | 46.5 |

Structure-Activity Relationships (SAR)

The biological activity of coumarin derivatives is often influenced by their structural features. The presence of specific substituents can enhance or diminish their pharmacological effects.

Key Findings in SAR:

- Trifluoromethyl Group : The trifluoromethyl substituent at position 2 increases lipophilicity and may enhance membrane permeability.

- Morpholinomethyl Group : This moiety appears to contribute positively to the antifungal activity, possibly through interactions with fungal cell membranes.

- Phenoxy Substituent : The methoxy group on the phenyl ring plays a crucial role in modulating biological activity.

Other Biological Activities

In addition to antifungal properties, coumarin derivatives are known for various other biological activities:

- Anti-inflammatory Effects : Some studies suggest that compounds in this class can inhibit pro-inflammatory cytokines.

- Anticancer Potential : Preliminary investigations indicate that certain coumarins may induce apoptosis in cancer cells.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via a Mannich reaction, as demonstrated in analogous chromenone derivatives. Key steps include:

- Reacting formaldehyde and morpholine with a hydroxylated chromenone precursor in ethanol under reflux (70–80°C) .

- Monitoring regioselectivity using TLC or HPLC to ensure substitution at the 8-position. Adjusting solvent polarity (e.g., ethanol vs. THF) and catalyst (e.g., FeCl₃) can enhance yields .

- Purification via column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2) .

Q. Q2. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d₆ to resolve signals for the trifluoromethyl group (δ ~110–120 ppm in -NMR) and morpholine protons (δ ~2.5–3.5 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature, and anisotropic displacement parameters for heavy atoms (e.g., trifluoromethyl group) .

Advanced Synthesis & Mechanistic Analysis

Q. Q3. How can regioselectivity challenges during morpholinomethyl group introduction at the 8-position be addressed?

Methodological Answer:

- Use computational modeling (DFT calculations) to predict reactive sites. The electron-deficient 8-position favors nucleophilic attack by morpholine derivatives .

- Experimental validation: Compare reaction outcomes with/without Lewis acids (e.g., FeCl₃) to stabilize transition states. Monitor intermediates via LC-MS .

Q. Q4. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split signals)?

Methodological Answer:

- For split -NMR signals: Check for dynamic processes (e.g., hindered rotation of the 4-methoxyphenoxy group) using variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 120°C .

- For crystallographic twinning: Apply SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL to model overlapping domains .

Biological & Pharmacological Evaluation

Q. Q5. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Methodological Answer:

- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Enzyme Inhibition : Screen against COX-2 or kinases via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10–100 µM concentrations .

Q. Q6. How can molecular docking elucidate interactions between this compound and target proteins?

Methodological Answer:

- Prepare the protein (e.g., COX-2 PDB: 5KIR) using AutoDock Tools: remove water, add polar hydrogens, and define the active site around the heme group.

- Dock the compound with AutoDock Vina, focusing on hydrogen bonds with the trifluoromethyl group and π-π stacking with the chromenone core. Validate poses using MD simulations (AMBER or GROMACS) .

Computational & Structural Studies

Q. Q7. How can QSAR models predict the impact of substituent modifications (e.g., morpholinomethyl vs. piperazinyl) on bioactivity?

Methodological Answer:

Q. Q8. What computational methods resolve discrepancies in calculated vs. experimental bond angles (e.g., chromenone core distortions)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.